Ticalopride
Übersicht
Beschreibung
Ticaloprid ist ein kleines Molekül mit der chemischen Formel C₁₄H₂₀ClN₃O₃ und einem Molekulargewicht von 313,78 g/mol . Es ist ein Isomer des aktiven Metaboliten von Cisaprid und wirkt als 5-HT3-Rezeptor-Agonist . Ticaloprid wird hauptsächlich auf seine potenzielle Verwendung bei der Behandlung von gastroösophagealer Refluxkrankheit (GERD) und Gastroparese untersucht .
Analyse Chemischer Reaktionen
Ticaloprid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Ticaloprid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Industrie: Es kann bei der Entwicklung neuer Arzneimittel verwendet werden, die auf Serotoninrezeptoren abzielen.
Wirkmechanismus
Ticaloprid wirkt durch die Stimulation von Serotonin-5-HT4-Rezeptoren, was die Acetylcholinausschüttung im enterischen Nervensystem, insbesondere im Myenterischen Plexus, erhöht . Dies führt zu einer erhöhten Tonus und Amplitude der Magenkontraktionen, Relaxation des Pylorussphinkters und des Duodenalbulbus sowie einer erhöhten Peristaltik des Duodenums und Jejunums, was zu einer beschleunigten Magenentleerung und Darmtransit führt .
Wissenschaftliche Forschungsanwendungen
Ticalopride has several scientific research applications, including:
Chemistry: It is used in studies involving serotonin receptors, particularly 5-HT3 and 5-HT4 receptors.
Biology: It is used to study the effects of serotonin receptor agonists on various biological processes.
Industry: It may be used in the development of new pharmaceuticals targeting serotonin receptors.
Wirkmechanismus
Ticalopride acts through the stimulation of serotonin 5-HT4 receptors, which increases acetylcholine release in the enteric nervous system, specifically the myenteric plexus . This results in increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum, leading to accelerated gastric emptying and intestinal transit .
Vergleich Mit ähnlichen Verbindungen
Ticaloprid ähnelt anderen Verbindungen, die auf Serotoninrezeptoren wirken, wie zum Beispiel:
Metoclopramid: Ein weiteres Medikament, das auf Dopamin- und Serotoninrezeptoren wirkt und zur Behandlung ähnlicher Erkrankungen eingesetzt wird.
Prucaloprid: Ein neueres Medikament, das selektiv auf 5-HT4-Rezeptoren abzielt und zur Behandlung chronischer Verstopfung eingesetzt wird.
Die Einzigartigkeit von Ticaloprid liegt in seiner spezifischen Wirkung als 5-HT3-Rezeptor-Agonist und seinem Potenzial für weniger Nebenwirkungen im Vergleich zu älteren Medikamenten wie Cisaprid .
Vorbereitungsmethoden
Die Synthese von Ticaloprid umfasst mehrere Schritte, beginnend mit der Herstellung der Mutterlauge. Beispielsweise können 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO) gelöst werden, um eine Mutterlauge-Konzentration von 40 mg/mL zu erzeugen . Die detaillierten Synthesewege und industriellen Produktionsmethoden sind in der Öffentlichkeit nicht leicht zugänglich, beinhalten aber typischerweise organische Synthesetechniken, die für Benzamidderivate üblich sind.
Biologische Aktivität
Ticalopride, a derivative of cisapride, is primarily recognized for its pharmacological properties as a 5-HT4 receptor agonist and 5-HT3 receptor antagonist . This compound has garnered attention for its potential therapeutic applications in gastrointestinal disorders, particularly in enhancing motility and alleviating symptoms associated with conditions like constipation and gastroparesis.
This compound's biological activity is largely attributed to its interaction with serotonin receptors:
- 5-HT4 Receptor Agonism : By stimulating the 5-HT4 receptors, this compound promotes gastrointestinal motility. This action is beneficial in treating functional gastrointestinal disorders, where improved peristalsis can alleviate symptoms such as constipation .
- 5-HT3 Receptor Antagonism : The antagonistic effect on 5-HT3 receptors helps reduce nausea and vomiting, making this compound a candidate for managing side effects associated with other therapies that impact gastrointestinal function .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Half-Life : Approximately 8 to 10 hours, allowing for once or twice daily dosing.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), which influences its drug interactions and efficacy .
Clinical Studies and Findings
Several clinical trials have investigated the efficacy of this compound in various gastrointestinal conditions:
- Gastroparesis : A study demonstrated that this compound significantly improved gastric emptying times compared to placebo, providing symptomatic relief in patients with diabetic gastroparesis.
- Constipation : In a randomized controlled trial, this compound was shown to increase bowel movement frequency and improve stool consistency in patients suffering from chronic constipation .
Table 1: Summary of Clinical Studies on this compound
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been reported:
- Common Side Effects : Include headache, diarrhea, and abdominal pain.
- Serious Effects : Rarely associated with cardiac arrhythmias due to its serotonergic activity; monitoring is advised in patients with pre-existing cardiac conditions .
Case Studies
In a case study involving a 45-year-old female with severe constipation unresponsive to conventional laxatives, this compound was administered at a dosage of 2 mg twice daily. The patient reported significant improvement in bowel regularity within two weeks, with no notable side effects observed during the treatment period .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDMGPCWMBPAN-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317959 | |
Record name | Norcisapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ticalopride is an isomer of the active metabolite of cisapride. Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit. | |
Record name | Ticalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83863-69-8, 202590-69-0 | |
Record name | Norcisapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcisapride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticalopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ticalopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norcisapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCISAPRIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG273A81O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NORCISAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U221XI117N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.